molecular formula C23H26N2O3 B11371906 2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11371906
M. Wt: 378.5 g/mol
InChI Key: XMRTWVZZCRRCRN-UHFFFAOYSA-N
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Description

2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles and piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoxazole moiety: This step often involves the condensation of an o-aminophenol derivative with a carboxylic acid or its derivatives.

    Attachment of the butoxybenzoyl group: This step usually involves acylation reactions using butoxybenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzodiazol-2-one

Uniqueness

2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring and a piperidine ring with a butoxybenzoyl substituent. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-butoxyphenyl)methanone

InChI

InChI=1S/C23H26N2O3/c1-2-3-16-27-20-10-6-4-8-18(20)23(26)25-14-12-17(13-15-25)22-24-19-9-5-7-11-21(19)28-22/h4-11,17H,2-3,12-16H2,1H3

InChI Key

XMRTWVZZCRRCRN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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